N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H32FN3O2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.24785543 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of 1,8-Naphthyridine Derivatives
1,8-Naphthyridines are recognized for their wide-ranging pharmacological properties. Research indicates that derivatives of this class exhibit antimicrobial , antiviral , anticancer , anti-inflammatory , and analgesic activities. They have also shown promise in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may inhibit various enzymes involved in disease processes. For instance, some naphthyridine derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
- Receptor Modulation : The compound may interact with different receptor types, including dopamine and opioid receptors, influencing pathways related to pain and mood regulation .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated that compounds in the 1,8-naphthyridine class can enhance the activity of existing antibiotics against resistant bacterial strains. For example, a derivative showed improved efficacy when combined with fluoroquinolones against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has indicated that naphthyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability through apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been documented. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of 1,8-naphthyridine derivatives:
Properties
IUPAC Name |
N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN3O2/c29-22-15-13-20(14-16-22)19-31-26-21(8-7-17-30-26)18-25(27(31)33)28(34)32(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h7-8,13-18,23-24H,1-6,9-12,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSAIHCXCMODKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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